N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with significant potential in scientific research. This compound is characterized by its intricate molecular structure and unique properties, making it a subject of interest in various fields, including medicinal chemistry and material science.
This compound falls under the category of thiazole derivatives, which are known for their diverse biological activities. The presence of a methoxyphenyl group and a cyclopropanecarboxamide moiety further enhances its chemical versatility. Its molecular formula is , and it has a molecular weight of approximately 422.6 g/mol.
The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step reactions that incorporate various reagents and conditions.
The synthesis process may involve techniques such as refluxing in organic solvents (e.g., ethanol or acetone) and purification methods like recrystallization or chromatography to isolate the desired product .
The molecular structure of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide features several key components:
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4CCCC4
.N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations effectively.
The mechanism of action for N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide primarily relates to its interaction with biological targets:
Studies suggest that thiazole derivatives exhibit antimicrobial and anti-inflammatory properties, which may be relevant for this compound's applications in drug development .
Relevant data regarding melting point and boiling point are often determined experimentally but are not universally reported for all compounds.
N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has potential applications in:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8